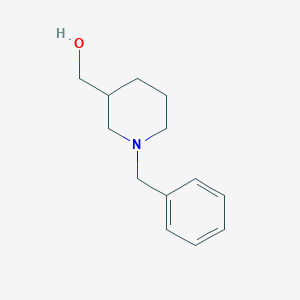

(1-Benzylpiperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXYNZFTVPXBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439246 | |

| Record name | (1-benzyl-3-piperidinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85387-44-6 | |

| Record name | 1-(Phenylmethyl)-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85387-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-benzyl-3-piperidinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylpiperidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Benzylpiperidin-3-yl)methanol: A Core Intermediate in Neurodegenerative Disease Research

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

(1-Benzylpiperidin-3-yl)methanol, a key heterocyclic building block, has emerged as a critical intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurodegenerative disorders such as Alzheimer's disease. Its structure, which combines a piperidine ring, a flexible benzyl group, and a reactive primary alcohol, provides a versatile scaffold for the development of novel therapeutics. This guide offers an in-depth analysis of the fundamental properties, synthesis, and applications of this compound, providing researchers with the technical insights necessary for its effective utilization in drug discovery programs.

The N-benzyl group is a prevalent structural motif in medicinal chemistry, often engaging in crucial cation-π interactions with target proteins, while the piperidine ring offers a three-dimensional framework that can be tailored to enhance efficacy, selectivity, and pharmacokinetic profiles. The hydroxymethyl group at the 3-position serves as a versatile handle for further chemical modifications, enabling the creation of diverse compound libraries.

Physicochemical and Basic Properties

This compound is an organic compound with the molecular formula C₁₃H₁₉NO.[1] While detailed experimental data for some physical properties are not widely published, its basic characteristics can be summarized as follows:

| Property | Value/Description | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 85387-44-6 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Off-white solid | Inferred from safety data of related compounds |

| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [1][2] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the N-alkylation of piperidin-3-ylmethanol with a benzyl halide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon.

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Benzylation of Piperidin-3-ylmethanol

This protocol is a representative procedure for the N-benzylation of piperidine derivatives and can be adapted for the synthesis of this compound.

Materials:

-

Piperidin-3-ylmethanol (1.0 eq)

-

Benzyl chloride or Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add piperidin-3-ylmethanol (1.0 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

While stirring at room temperature, add benzyl chloride (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.[3]

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzylic Protons (-CH₂-Ph): A singlet around δ 3.5 ppm.

-

Hydroxymethyl Protons (-CH₂-OH): A doublet around δ 3.4-3.6 ppm.

-

Piperidine Ring Protons: A complex series of multiplets between δ 1.2-3.0 ppm.

Expected ¹³C NMR Spectral Data:

-

Aromatic Carbons: Signals between δ 127-140 ppm.

-

Benzylic Carbon (-CH₂-Ph): A signal around δ 63 ppm.

-

Hydroxymethyl Carbon (-CH₂-OH): A signal around δ 66 ppm.

-

Piperidine Ring Carbons: Signals in the range of δ 24-60 ppm.

Expected Mass Spectrometry Data:

-

[M+H]⁺: The protonated molecule would be expected at m/z 206.15.[4]

Applications in Drug Discovery

The primary and most well-documented application of this compound is as a precursor in the synthesis of multi-target-directed ligands for Alzheimer's disease.[1][5]

Role in the Synthesis of N-Alkylpiperidine Carbamates

This compound is a key starting material for the synthesis of a series of N-alkylpiperidine carbamates.[6] These compounds are designed to act as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are established targets in Alzheimer's therapy.[7]

The synthetic utility of this compound in this context is demonstrated in the work by Košak et al., where it is used to create derivatives that are evaluated for their potential to modulate key pathological pathways in Alzheimer's disease.[5]

Caption: Synthetic pathway from this compound to potential anti-Alzheimer's agents.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care in a laboratory setting.

-

General Hazards: May cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, with a demonstrated role in the development of novel therapeutics for Alzheimer's disease. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for creating diverse molecular architectures. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this important building block in their drug discovery endeavors. Further investigation into its physical and spectroscopic properties will undoubtedly enhance its utility in the scientific community.

References

- (Reference details for N-benzyl

- (Reference details for applications in Alzheimer's research will be compiled here)

- (Reference details for safety inform

- (Reference details for general properties will be compiled here)

- (Reference details for synthesis of rel

-

Request PDF. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. Available from: [Link]

- (Reference details for general properties will be compiled here)

- (Reference details for synthesis of rel

-

PubMed. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. Available from: [Link]

- (Reference details for synthesis of rel

- (Reference details for synthesis of rel

-

PubChemLite. This compound (C13H19NO). Available from: [Link]

- (Reference details for safety inform

- (Reference details for general properties will be compiled here)

- Košak, U., et al. (2020). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 197, 112282.

- (Reference details for synthesis of rel

- (Reference details for synthesis of rel

- (Reference details for synthesis of rel

- (Reference details for synthesis of rel

- (Reference details for synthesis of rel

Sources

- 1. rsc.org [rsc.org]

- 2. bldpharm.com [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to (1-Benzylpiperidin-3-yl)methanol for Advanced Drug Discovery

This document provides an in-depth technical guide on (1-Benzylpiperidin-3-yl)methanol (CAS Number: 85387-44-6), a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique structural features, combining a benzyl-protected piperidine core with a reactive hydroxymethyl group, position it as a valuable intermediate in the synthesis of complex molecules targeting significant therapeutic areas, most notably neurodegenerative disorders such as Alzheimer's disease.[1][2][3] This guide will elucidate its chemical properties, plausible synthetic routes, analytical characterization, safety protocols, and its strategic application in medicinal chemistry, providing a comprehensive resource for its effective utilization in the laboratory.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted piperidine derivative. The N-benzyl group serves as a common protecting group for the piperidine nitrogen, enhancing its stability and modulating its reactivity during synthetic transformations. The hydroxymethyl substituent at the 3-position provides a versatile handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 85387-44-6 | [4] |

| Molecular Formula | C₁₃H₁₉NO | [5] |

| Molecular Weight | 205.30 g/mol | [3][5] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General chemical knowledge |

| Purity (typical) | ≥95% | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Strategic Synthesis: Pathways to a Key Intermediate

Pathway A: Reductive Amination and N-Benzylation

A common and efficient route to N-benzylpiperidines involves the direct benzylation of the parent piperidine. This can be followed by the reduction of a suitable functional group at the 3-position.

Caption: N-Benzylation of 3-Piperidinemethanol.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 3-piperidinemethanol (1.0 eq.) in acetonitrile, add a suitable base such as potassium carbonate (2.0 eq.).

-

Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.1 eq.) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

Pathway B: Reduction of a Carboxylic Acid Derivative

An alternative approach involves the synthesis of the N-benzylated piperidine ring with a carboxylic acid or ester at the 3-position, followed by reduction to the primary alcohol.

Caption: Reduction of 1-Benzylpiperidine-3-carboxylic acid.

Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve 1-benzylpiperidine-3-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Carefully add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) (typically 1.5-2.0 eq.), to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quenching: Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).

-

Workup: Filter the resulting precipitate and wash with THF or ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford the target compound.

Analytical Characterization: Ensuring Purity and Identity

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following spectroscopic data are predicted based on the analysis of closely related N-benzylpiperidine structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 3.50 (s, 2H, Ar-CH₂-N), 3.45 (d, 2H, -CH₂OH), 2.90-2.70 (m, 2H, piperidine CH₂-N), 2.00-1.80 (m, 2H, piperidine CH₂), 1.70-1.40 (m, 3H, piperidine CH and CH₂), ~2.5 (br s, 1H, -OH). |

| ¹³C NMR | δ (ppm): ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~67 (-CH₂OH), ~63 (Ar-CH₂-N), ~60 (piperidine CH-N), ~54 (piperidine CH₂-N), ~40 (piperidine CH), ~28 (piperidine CH₂), ~25 (piperidine CH₂). |

| FT-IR | ν (cm⁻¹): 3400-3300 (br, O-H stretch), 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch), 1100-1000 (C-O stretch). |

| Mass Spec (ESI+) | m/z: 206.15 [M+H]⁺. |

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Generic safety data for similar piperidine derivatives. A specific SDS should be consulted.[6]

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Drug Discovery: A Focus on Alzheimer's Disease

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous centrally active pharmaceuticals. This compound serves as a key starting material for the synthesis of compounds with potential therapeutic applications, particularly in the realm of neurodegenerative diseases.[7][8][9][10][11]

The primary application of this compound is as an intermediate in the synthesis of novel cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1][2][3] The hydroxymethyl group can be readily converted into other functionalities, such as carbamates, esters, or ethers, to generate libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Drug discovery workflow utilizing this compound.

The rationale behind its use in Alzheimer's drug discovery lies in the fact that the N-benzylpiperidine moiety can mimic the binding of acetylcholine, the natural substrate for acetylcholinesterase (AChE). By functionalizing the hydroxymethyl group, researchers can introduce various pharmacophores that interact with different regions of the enzyme's active site, leading to potent and selective inhibition.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its straightforward, albeit not formally published, synthesis and versatile reactivity make it an attractive building block for the creation of novel therapeutic agents. The information provided in this technical guide is intended to empower researchers to confidently and safely incorporate this valuable compound into their synthetic endeavors, particularly in the ongoing search for effective treatments for Alzheimer's disease and other neurological disorders.

References

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. (URL: [Link])

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease | Request PDF - ResearchGate. (URL: [Link])

-

Cas 4604-65-3,3-(Hydroxymethyl)piperidine - LookChem. (URL: [Link])

-

Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed. (URL: [Link])

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

-

Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed. (URL: [Link])

-

Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PubMed Central. (URL: [Link])

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (URL: [Link])

-

ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. - ResearchGate. (URL: [Link])

-

Piperidine | C5H11N | CID 8082 - PubChem. (URL: [Link])

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google P

-

1-Benzylpiperidine-3-carboxylic acid - MySkinRecipes. (URL: [Link])

-

(R)-(+)-3-piperidinylmethanol - ChemBK. (URL: [Link])

-

(3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500 - PubChem. (URL: [Link])

-

1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem. (URL: [Link])

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

-

Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (URL: [Link])

- CN105130879A - Preparation method of (R)

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 85387-44-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 85387-44-6|this compound|BLD Pharm [bldpharm.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-Benzylpiperidin-3-yl)methanol

Introduction

(1-Benzylpiperidin-3-yl)methanol is a heterocyclic organic compound featuring a piperidine core. This structure is of significant interest in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate.[1][2] The piperidine ring is a common scaffold in a wide array of pharmaceuticals, and the benzyl and hydroxymethyl substituents on this particular molecule offer key reactive sites for building more complex, biologically active compounds. Notably, it serves as a precursor for molecules investigated in the context of neurodegenerative diseases like Alzheimer's.[1][3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, grounded in authoritative data to support advanced research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are foundational to its function and application in synthesis. This compound consists of a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. A benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom (position 1), and a hydroxymethyl group (-CH₂OH) is attached to the carbon at position 3.

Key Structural Features:

-

Piperidine Core: A flexible, saturated ring that can adopt various chair and boat conformations, influencing how the molecule interacts with biological targets.

-

N-Benzyl Group: Provides steric bulk and lipophilicity. The nitrogen atom acts as a key site for further functionalization.

-

Hydroxymethyl Group: A primary alcohol that serves as a versatile handle for chemical modifications such as oxidation to an aldehyde or carboxylic acid, or esterification to create prodrugs.[2]

The molecular formula for this compound is C₁₃H₁₉NO.[1][3]

Visualization of Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [1][3][4] |

| Molecular Weight | 205.30 g/mol | [1][3][4] |

| IUPAC Name | This compound | |

| CAS Number | 85387-44-6 | [3][5] |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)CO | [6] |

| InChIKey | GEXYNZFTVPXBBB-UHFFFAOYSA-N | [6] |

| Monoisotopic Mass | 205.14667 Da | [6] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Synthesis and Characterization

The synthesis of piperidine derivatives is a well-established field in organic chemistry. A common and effective method involves the reduction of a corresponding ester precursor.

Generalized Synthesis Workflow

A reliable synthetic route to this compound often starts from a commercially available piperidine-3-carboxylic acid derivative. The workflow involves N-benzylation followed by the reduction of the carboxylic acid or its ester.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of N-Benzylpiperidine-3-carboxylate

This protocol is a representative example based on standard organic chemistry transformations for reducing an ester to a primary alcohol.[7][8]

Objective: To synthesize this compound via the reduction of a suitable ester precursor like methyl 1-benzylpiperidine-3-carboxylate.

Materials:

-

Methyl 1-benzylpiperidine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Causality: This initial cooling is crucial to control the highly exothermic reaction between LiAlH₄ and the ester, preventing side reactions and ensuring safety.

-

-

Addition of Ester: Dissolve methyl 1-benzylpiperidine-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Self-Validation: A successful quench is indicated by the formation of a white, granular precipitate that is easily filterable, leaving a clear solution.

-

-

Workup: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Extraction: Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield this compound as the final product.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the benzyl and piperidine moieties.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) will confirm the molecular weight, typically showing a prominent [M+H]⁺ peak at m/z 206.3.[2]

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and peaks corresponding to C-H and C-N bonds.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its value lies in providing a pre-formed piperidine scaffold that can be elaborated into more complex target molecules.

-

Alzheimer's Disease Research: The compound is a documented intermediate in the synthesis of N-alkylpiperidine carbamates, which have been investigated as potential agents for treating Alzheimer's disease.[1][3]

-

Scaffold for Diverse Targets: The piperidine ring is a privileged structure in medicinal chemistry, found in drugs targeting the central nervous system (CNS), cancer, and pain pathways.[2] The benzyl group can be retained for its hydrophobic interactions or removed via catalytic hydrogenation to provide a secondary amine for further derivatization.

-

Prodrug Development: The primary alcohol group is an ideal attachment point for creating ester prodrugs, which can enhance properties like oral bioavailability or lead to sustained-release formulations.[2]

Conclusion

This compound is a foundational chemical intermediate with significant utility for researchers in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by a molecular weight of 205.30 g/mol , offers distinct reactive sites for the construction of novel compounds. The synthetic protocols for its preparation are robust and rely on standard, well-understood chemical transformations. As a versatile building block, particularly in the development of CNS-active agents and other complex therapeutics, a thorough understanding of its properties and synthesis is essential for advancing drug discovery programs.

References

-

This compound | C13H19NO. PubChem, National Institutes of Health. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. Usiena air. [Link]

-

(3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500. PubChem, National Institutes of Health. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central, National Institutes of Health. [Link]

-

This compound (C13H19NO). PubChemLite. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. (3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 85387-44-6|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the (1-Benzylpiperidin-3-yl)methanol Scaffold

An In-Depth Technical Guide to the Chemical Synthesis of (1-Benzylpiperidin-3-yl)methanol

This compound, a key organic compound with the molecular formula C₁₃H₁₉NO, represents a pivotal structural motif in modern medicinal chemistry.[1] Its piperidine core, substituted with both a benzyl group at the nitrogen and a hydroxymethyl group at the 3-position, provides a versatile three-dimensional framework. This structure is instrumental in drug discovery, offering a scaffold that can be finely tuned to optimize efficacy, stereochemistry, and pharmacokinetic properties.[2] Notably, this compound serves as a crucial pharmaceutical intermediate in the synthesis of more complex molecules, including potential therapeutic agents for Alzheimer's disease.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies key bonds that can be disconnected to reveal simpler, commercially available, or easily synthesized precursors.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three primary and logical synthetic pathways:

-

Route A: Reduction of a carbonyl group at the 3-position, such as a carboxylic acid or ester.

-

Route B: N-alkylation of a pre-formed 3-(hydroxymethyl)piperidine ring.

-

Route C: Construction of the piperidine ring from a pyridine precursor.

Synthetic Strategy I: Reduction of Piperidine-3-Carboxylate Derivatives

This is a robust and widely employed method that leverages the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert an ester or carboxylic acid functional group directly to a primary alcohol.

Causality and Experimental Choices

The choice of LiAlH₄ is critical. Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters or carboxylic acids.[5] LiAlH₄ is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[5] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are ideal as they are inert to the reagent and effectively solubilize the reactants.

The mechanism involves several key stages:

-

Acid-Base Reaction (for Carboxylic Acids): The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[6][7]

-

Nucleophilic Acyl Substitution: A hydride ion from AlH₃ (or another LiAlH₄ molecule) attacks the carbonyl carbon of the ester or carboxylate salt, forming a tetrahedral intermediate.[6]

-

Intermediate Collapse: This intermediate collapses, eliminating an alkoxy group (for esters) or an O-Al species to form an aldehyde.

-

Second Reduction: The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced to the corresponding alkoxide. It is impossible to isolate the aldehyde intermediate in this reaction.[5]

-

Aqueous Workup: A careful, staged quench with water and/or dilute acid is performed to neutralize any excess LiAlH₄ and protonate the resulting aluminum alkoxide complex to liberate the final primary alcohol product.[7]

Caption: Workflow for the reduction of a carboxylate ester precursor.

Experimental Protocol: Reduction of Ethyl 1-benzylpiperidine-3-carboxylate

This protocol is a representative example for the synthesis of benzylpiperidine derivatives via LiAlH₄ reduction.[8]

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 equivalents) suspended in anhydrous tetrahydrofuran (THF).

-

Addition: A solution of ethyl 1-benzylpiperidine-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench: The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). Extreme caution is required during this step due to vigorous hydrogen gas evolution.

-

Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by column chromatography on silica gel.

Synthetic Strategy II: N-Alkylation of (Piperidin-3-yl)methanol

This approach builds the target molecule by forming the key C-N bond via a nucleophilic substitution reaction. It is often a straightforward and high-yielding method if the starting piperidine is readily available.

Causality and Experimental Choices

This synthesis is a classic example of N-alkylation. The secondary amine of (piperidin-3-yl)methanol acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (typically benzyl bromide or benzyl chloride).

-

Choice of Base: A base is required to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction.[9] Without a base, the acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9] K₂CO₃ is often preferred for its low cost and ease of removal.

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[9]

-

Controlling Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt if the product, a tertiary amine, reacts with a second molecule of benzyl bromide. This can often be minimized by using the piperidine starting material in slight excess or by adding the benzyl halide slowly to the reaction mixture.[9]

Caption: Workflow for the N-alkylation of a piperidine precursor.

Experimental Protocol: N-Benzylation of 3-Piperidinemethanol

-

Setup: To a round-bottom flask containing a stirred solution of (piperidin-3-yl)methanol (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

-

Addition: Add benzyl bromide (1.0-1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until completion, as monitored by TLC.

-

Workup: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate or dichloromethane.

-

Isolation: The aqueous layer is extracted several times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated to give the crude product, which can be purified by silica gel chromatography if required.

Synthetic Strategy III: Reduction of an N-Benzyl-3-hydroxypyridinium Salt

This elegant strategy constructs the saturated piperidine ring from an aromatic pyridine precursor. This can be particularly advantageous if substituted pyridines are more accessible or cost-effective than the corresponding piperidines.

Causality and Experimental Choices

This two-step process first involves the N-alkylation of 3-hydroxypyridine with a benzyl halide to form a quaternary N-benzyl-3-hydroxypyridinium salt.[10] This step is crucial as the resulting positive charge on the nitrogen atom activates the aromatic ring, making it susceptible to reduction by hydride reagents.

The second step is the reduction of the pyridinium salt. Sodium borohydride (NaBH₄) is often sufficient for this transformation, offering a milder and safer alternative to LiAlH₄.[10] The reduction proceeds via hydride addition to the activated pyridine ring, leading to a dihydropyridine intermediate, which is then further reduced to the fully saturated piperidine ring. The choice of solvent is typically a protic solvent like methanol or ethanol.[10]

Experimental Protocol: Synthesis from 3-Hydroxypyridine

This process is adapted from patent literature describing the synthesis of N-benzyl-3-hydroxy piperidine.[10]

Step 1: Formation of 1-Benzyl-3-hydroxypyridinium Halide

-

Reaction: 3-Hydroxypyridine (1.0 equivalent) is reacted with benzyl chloride or benzyl bromide (1.0-1.1 equivalents) in a suitable solvent such as toluene or acetonitrile.[10]

-

Conditions: The mixture is heated (e.g., 40-60 °C) for several hours. The pyridinium salt product often precipitates from the solution upon cooling.

-

Isolation: The solid product is collected by filtration, washed with a non-polar solvent (like hexane or ether) to remove unreacted starting materials, and dried.

Step 2: Reduction to N-Benzyl-3-hydroxy Piperidine

-

Setup: The 1-benzyl-3-hydroxypyridinium salt is dissolved or suspended in a solvent such as methanol.[10]

-

Reduction: Sodium borohydride (NaBH₄) (typically 1.5-2.0 equivalents) is added portion-wise to the mixture, controlling the temperature with an ice bath as the reaction can be exothermic.[10]

-

Reaction: The reaction is stirred at room temperature until the reduction is complete.

-

Workup & Isolation: The solvent is removed under reduced pressure. The residue is treated with water and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to yield the final product. Note that the final product in this specific sequence is N-benzyl-3-hydroxypyridine, which would then require reduction of the hydroxyl group to a methyl group if the exact target molecule was desired, or more commonly, this route produces the regioisomer N-benzyl-3-hydroxypiperidine, not the target this compound. For the precise target, one would start with a pyridine-3-carboxaldehyde or similar precursor, execute the N-benzylation and reduction sequence. However, the principle of pyridinium salt reduction remains a valid and powerful strategy in piperidine synthesis.

Data Summary: Comparison of Synthetic Routes

| Parameter | Route A: Carboxylate Reduction | Route B: N-Alkylation | Route C: Pyridine Reduction |

| Key Reagents | LiAlH₄, Anhydrous THF | Benzyl Bromide, K₂CO₃, MeCN | Benzyl Chloride, NaBH₄, Methanol |

| Starting Materials | 1-Benzylpiperidine-3-carboxylate | (Piperidin-3-yl)methanol | 3-Hydroxypyridine (or derivative) |

| Key Advantages | Reliable, powerful reduction. | Often high-yielding, simple procedure. | Builds the piperidine ring, good for precursor availability. |

| Key Challenges | Requires strict anhydrous conditions; hazardous reagent (LiAlH₄). | Potential for over-alkylation; availability of piperidine starter. | Multi-step process; potential for regioisomer formation. |

| Safety Concerns | Violent reaction with water; pyrophoric reagent. | Benzyl halides are lachrymators. | Hydrogen evolution during reduction. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct and reliable chemical pathways. The optimal choice of route depends on factors such as the availability and cost of starting materials, scalability requirements, and the laboratory's capabilities for handling specific reagents like Lithium Aluminum Hydride. The reduction of a carboxylate ester (Route A) is a powerful and direct method, while N-alkylation (Route B) offers a straightforward approach if the piperidine core is readily accessible. The reduction of a pyridinium salt precursor (Route C) provides an elegant alternative for constructing the saturated heterocyclic ring from aromatic precursors. By understanding the causality behind the experimental choices for each route, researchers can confidently select and optimize a synthetic strategy to produce this valuable intermediate for applications in drug discovery and development.

References

- (1-Benzylpiperidin-3-yl)

- (3-Benzylpiperidin-3-yl)methanol | 736908-00-2. Smolecule.

- This compound | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.

- Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv

- Procedure for N-alkylation of Piperidine?

- N-Benzyl piperidine Fragment in Drug Discovery. PubMed.

- Lithium Aluminum Hydride (LiAlH4)

- Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver.

- reduction of carboxylic acids. Chemguide.

Sources

- 1. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. researchgate.net [researchgate.net]

- 10. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

An In-Depth Technical Guide to (1-Benzylpiperidin-3-yl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylpiperidin-3-yl)methanol is a key heterocyclic building block with significant applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and analytical characterization. Furthermore, it delves into its established and potential applications, with a particular focus on its role as a pharmaceutical intermediate. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Nomenclature and Chemical Identity

The nomenclature of chemical compounds is critical for unambiguous scientific communication. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound[1]

This name precisely describes the molecular structure: a piperidine ring substituted at the nitrogen atom (position 1) with a benzyl group, and at position 3 with a hydroxymethyl group.

Synonyms: Researchers may encounter this compound under various names in literature and commercial catalogs. Common synonyms include:

-

1-Benzyl-3-(hydroxymethyl)piperidine

-

(1-Benzyl-3-piperidyl)methanol

-

N-Benzyl-3-(hydroxymethyl)piperidine

Chemical Identifiers: A comprehensive list of identifiers is provided in Table 1 for easy reference and database searching.

| Identifier | Value |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 85387-44-6 |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)CO |

| InChI | InChI=1S/C13H19NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | Off-white solid |

| Storage Conditions | Sealed in dry, 2-8°C[2] |

| Predicted XlogP | 1.8 |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common and logical approach involves the N-benzylation of a pre-existing piperidin-3-ylmethanol scaffold or the reduction of a corresponding carboxylic acid or ester derivative.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. This approach simplifies the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Reductive Amination Approach

This protocol outlines a plausible and efficient synthesis of this compound via reductive amination, a widely used and robust method for the formation of C-N bonds.

Step 1: Reaction Setup

-

To a solution of piperidin-3-ylmethanol (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask, add benzaldehyde (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

Step 2: Reduction

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), in portions. The use of STAB is often preferred for its milder nature and higher selectivity.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

If methanol was used as the solvent, remove it under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is present in numerous compounds investigated for various therapeutic targets.

Alzheimer's Disease Research

A primary application of this compound is as a precursor for the synthesis of compounds investigated for the treatment of Alzheimer's disease (AD).[3] Specifically, it has been used to synthesize N-alkylpiperidine carbamates, which are being explored as potential anti-Alzheimer's agents.[3] The benzylpiperidine core is a common scaffold in the design of acetylcholinesterase (AChE) inhibitors, a class of drugs used to manage the symptoms of AD.

Central Nervous System (CNS) Active Agents

The benzylpiperidine scaffold is a privileged structure in CNS drug discovery. The versatility of the hydroxyl group in this compound allows for further chemical modifications to generate libraries of compounds for screening against various CNS targets, including receptors and transporters.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons (a singlet or AB quartet around 3.5 ppm), the protons of the hydroxymethyl group, and the aliphatic protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 206.1539.[1] The fragmentation pattern would likely show a prominent peak corresponding to the loss of the benzyl group or the hydroxymethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is a common setup. The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the Safety Data Sheet (SDS) for "(1-Benzyl-3-piperidinyl)methanol".[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a foundational building block in the synthesis of complex molecules with significant potential in drug discovery, particularly in the development of therapeutics for neurodegenerative diseases. This guide has provided a detailed overview of its chemical identity, synthesis, analytical characterization, and applications. By understanding these key aspects, researchers can effectively and safely utilize this versatile compound in their scientific endeavors.

References

-

(1-Benzyl-3-piperidinyl)methanol Safety Data Sheet. Available from: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]

-

This compound (C13H19NO) - PubChemLite. Available from: [Link]

Sources

(1-Benzylpiperidin-3-yl)methanol physical and chemical properties

An In-depth Technical Guide to (1-Benzylpiperidin-3-yl)methanol

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core physical and chemical properties, analytical characterization, synthesis, and applications, with a focus on the causal reasoning behind its utility in pharmaceutical research.

Introduction and Strategic Importance

This compound is a disubstituted piperidine derivative featuring a benzyl group on the ring nitrogen and a hydroxymethyl substituent at the 3-position. The N-benzyl piperidine (N-BP) motif is a privileged scaffold in drug discovery, prized for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[1] The presence of a primary alcohol provides a versatile synthetic handle for further molecular elaboration.

This compound has garnered significant attention as a pharmaceutical intermediate, most notably in the synthesis of novel therapeutic agents. It is a critical precursor for compounds developed to study and potentially treat Alzheimer's disease (AD).[2][3][4] Its structure allows for the systematic exploration of structure-activity relationships (SAR), making it an invaluable tool for medicinal chemists aiming to fine-tune the efficacy, selectivity, and pharmacokinetic properties of lead compounds.

Molecular Structure and Core Identifiers

The structural arrangement of this compound dictates its chemical behavior and biological applications. The tertiary amine is basic, while the benzyl group adds lipophilicity and potential for aromatic interactions. The primary alcohol is a key site for derivatization.

Caption: 2D structure of this compound.

Table 1: Core Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [5] |

| CAS Number | 85387-44-6 | [6][7] |

| Molecular Formula | C₁₃H₁₉NO | [5][7] |

| Molecular Weight | 205.30 g/mol | [6] |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)CO | [4] |

| InChIKey | GEXYNZFTVPXBBB-UHFFFAOYSA-N |[4] |

Physicochemical and Spectroscopic Profile

The physical properties and spectral data are fundamental for the identification, purification, and quality control of this compound. While experimental melting and boiling points are not consistently reported in peer-reviewed literature, data from commercial suppliers and computed properties provide a reliable profile.

Table 2: Physical and Computed Properties

| Property | Value | Notes / Source |

|---|---|---|

| Physical State | Off-white solid or oil | [3] (General supplier data) |

| Solubility | Soluble in common organic solvents like methanol, DMSO. | Inferred from structure |

| Storage | Sealed in dry, 2-8°C | [6] |

| XLogP3 | 1.8 | Predicted value, indicating moderate lipophilicity.[4] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | [8] |

| Rotatable Bond Count | 3 |[5] |

Spectroscopic Analysis

Spectroscopic techniques are essential for structural confirmation. Below are the expected characteristic signals based on the compound's functional groups.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (C₆H₅): A multiplet typically appearing between δ 7.20-7.40 ppm (5H).

-

Hydroxymethyl Protons (CH₂OH): A doublet or multiplet around δ 3.40-3.60 ppm (2H). The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on solvent and concentration.

-

Benzyl Protons (NCH₂Ph): A singlet at approximately δ 3.50 ppm (2H).

-

Piperidine Ring Protons: A complex series of multiplets from δ 1.20-3.00 ppm. The protons adjacent to the nitrogen will be the most downfield.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals in the δ 127.0-139.0 ppm range. The ipso-carbon (attached to the CH₂) will be distinct.

-

Hydroxymethyl Carbon (CH₂OH): A signal around δ 65.0 ppm.

-

Benzyl Carbon (NCH₂Ph): A signal around δ 63.0 ppm.

-

Piperidine Carbons: Signals in the δ 24.0-60.0 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong peaks in the 2800-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Overtones/combination bands in the 1650-2000 cm⁻¹ region and primary bands around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is expected to show a prominent protonated molecular ion peak.

-

[M+H]⁺: Predicted at m/z 206.15395.[4]

-

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several reliable routes. A common and efficient laboratory-scale method involves the reduction of a corresponding ester, such as ethyl 1-benzylpiperidine-3-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Illustrative Synthesis Protocol: Reduction of an Ester

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C (ice bath).

-

Substrate Addition: Ethyl 1-benzylpiperidine-3-carboxylate, dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling to 0°C and the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Workup and Purification: The resulting solids are filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic pathway via ester reduction.

Chemical Reactivity

-

Alcohol Group: The primary alcohol is a versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, Swern oxidation, TEMPO). It can also undergo esterification with carboxylic acids or acyl chlorides, or etherification under Williamson conditions.[9]

-

Tertiary Amine: The piperidine nitrogen is nucleophilic and basic. It can be quaternized with alkyl halides. The N-benzyl group can often be removed via catalytic hydrogenation (hydrogenolysis) to yield the secondary amine, piperidin-3-ylmethanol, a valuable intermediate in its own right.

Key Applications in Drug Discovery

The primary application of this compound is as a structural scaffold and intermediate in the synthesis of biologically active molecules.

-

Anti-Alzheimer's Agents: The compound is a documented precursor for N-alkylpiperidine carbamates, which have been investigated as potential inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[2][3][4] The hydroxymethyl group serves as the attachment point for the carbamate moiety, while modifications to the piperidine and benzyl groups allow for fine-tuning of inhibitor potency and selectivity.

-

Medicinal Chemistry Scaffolding: The N-benzyl piperidine framework is a common feature in compounds targeting a wide range of receptors and enzymes in the central nervous system (CNS).[1] This intermediate provides a reliable entry point for creating libraries of novel compounds for high-throughput screening and lead optimization campaigns.

Analytical Protocol: Purity and Identity Confirmation by HPLC-MS

To ensure the quality of this compound for research or development, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides a self-validating system for confirming both purity and molecular identity.

Caption: Workflow for HPLC-MS analysis.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

UV Detector: Diode Array Detector (DAD) monitoring at 254 nm.

-

-

Mass Spectrometer Conditions:

-

MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 70 V.

-

Gas Temperature: 350°C.

-

-

System Suitability and Validation:

-

Blank Injection: Inject the mobile phase to ensure no system contamination.

-

Standard Injection: A certified reference standard, if available, should be run to establish retention time and mass spectral signature.

-

Acceptance Criteria: The primary peak in the UV chromatogram should account for >98% of the total peak area. The mass spectrum corresponding to this peak must show a dominant ion at m/z 206.2 ± 0.2, corresponding to the [M+H]⁺ adduct.

-

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on GHS classifications, it poses the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[6]

References

-

Chemspace. This compound - C13H19NO | CSSB00000174827. [Link]

-

ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

-

Usiena Air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

-

PubChemLite. This compound (C13H19NO). [Link]

-

PubChem. (3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500. [Link]

-

Wiley Online Library. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

PubChem. (4-Amino-1-benzylpiperidin-3-yl)methanol | C13H20N2O | CID 53396188. [Link]

-

PubChemLite. (3-benzylpiperidin-3-yl)methanol (C13H19NO). [Link]

-

Chemspace. This compound - C13H19NO | CSSB00000174827. [Link]

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

Sources

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. 85387-44-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - C13H19NO | CSSB00000174827 [chem-space.com]

- 7. chemscene.com [chemscene.com]

- 8. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119) [hmdb.ca]

(1-Benzylpiperidin-3-yl)methanol: A Comprehensive Technical Guide for Chemical Synthesis and Application

Introduction

(1-Benzylpiperidin-3-yl)methanol is a key chemical intermediate, recognized for its integral role in the development of novel therapeutic agents. Its structure, featuring a benzyl-protected piperidine ring and a primary alcohol functional group, provides a versatile scaffold for the synthesis of complex molecules. This guide offers an in-depth exploration of this compound, from its synthesis and purification to its chemical reactivity and applications, with a particular focus on its use in the discovery of treatments for neurodegenerative diseases.

Chemical Properties and Specifications

This compound is a stable organic compound under standard conditions. Its key properties are summarized below for easy reference by researchers.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | |

| CAS Number | 85387-44-6 | |

| Appearance | Off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General chemical knowledge |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the N-benzylation of commercially available 3-piperidinemethanol. This direct approach is favored for its high yield and operational simplicity, avoiding more complex multi-step routes.

Reaction Scheme

Caption: N-benzylation of 3-piperidinemethanol.

Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

-

Materials and Reagents:

-

3-Piperidinemethanol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-piperidinemethanol (1.0 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification and Characterization

Purification of the crude product is essential to obtain this compound of high purity suitable for subsequent applications in drug synthesis.

Purification by Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound as an off-white solid.

-

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.20 (m, 5H, Ar-H)

-

δ 3.50 (s, 2H, Ar-CH₂)

-

δ 3.45 (d, 2H, -CH₂OH)

-

δ 2.90-2.80 (m, 2H, piperidine-H)

-

δ 2.00-1.20 (m, 7H, piperidine-H)

¹³C NMR (100 MHz, CDCl₃):

-

δ 138.5 (Ar-C)

-

δ 129.2, 128.3, 127.1 (Ar-CH)

-

δ 67.5 (-CH₂OH)

-

δ 63.4 (Ar-CH₂)

-

δ 53.5, 50.0, 40.0, 28.0, 24.0 (piperidine-C)

FTIR (KBr, cm⁻¹):

-

3400-3300 (O-H stretch, broad)

-

3050-3000 (Ar C-H stretch)

-

2950-2800 (Aliphatic C-H stretch)

-

1495, 1450 (Ar C=C stretch)

-

1050 (C-O stretch)

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by its hydroxyl group and the tertiary amine within the piperidine ring.

Caption: Reactivity of this compound.

-

Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[1] It can also participate in esterification and etherification reactions.[1]

-

Role as a Pharmaceutical Intermediate: this compound is a crucial intermediate in the synthesis of compounds investigated for the treatment of Alzheimer's disease.[2][3] Specifically, it is used to create N-alkylpiperidine carbamates, which have shown potential as anti-Alzheimer's agents.[2][3] The hydroxyl group provides a convenient attachment point for the carbamate moiety, a key pharmacophore in many cholinesterase inhibitors.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Information

-

Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Safe Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and open flames.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-